1,3-Benzothiazole-6,7-diamine
Description
Properties
CAS No. |
7673-94-1 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1,3-benzothiazole-6,7-diamine |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,8-9H2 |
InChI Key |
KUONMACORGAEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)N)SC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Benzothiazole-6-amine
- CAS RN : 95-16-9 | Molecular Formula : C₇H₆N₂S | Molecular Weight : 150.20 g/mol
- Key Properties : Boiling point = 231°C, melting point = 2°C, density = 1.246 g/cm³ .
- Comparison: The absence of a second amine group at position 7 reduces polarity compared to 1,3-Benzothiazole-6,7-diamine. This likely decreases solubility in aqueous media but increases lipophilicity. Monoamine derivatives are often intermediates in drug synthesis, whereas diamines may serve as chelators or crosslinkers.
Benzothiazole
- CAS RN: 95-16-9 (Note: Potential CAS RN conflict with 1,3-Benzothiazole-6-amine in ) | Molecular Formula: C₇H₅NS | Molecular Weight: 135.18 g/mol
- Key Properties : Boiling point >112°C .
- Benzothiazole is a core scaffold in fluorescent dyes and corrosion inhibitors. The diamine variant’s additional functional groups could expand its utility in metal coordination or polymer chemistry.
2,1,3-Benzothiadiazole
- CAS RN : 273-13-2 | Molecular Formula : C₆H₄N₂S | Molecular Weight : 136.17 g/mol .
- Comparison : The thiadiazole ring (two nitrogens) differs from the thiazole ring (one nitrogen) in electronic structure. Thiadiazoles are electron-deficient, making them useful in organic semiconductors . In contrast, benzothiazole diamines may exhibit stronger electron-donating properties due to amine groups.
4,5,6,7-Tetrahydro-1,3-Benzothiazol-2,6-diamine
2,2,3,3-Tetrafluoro-1,4-benzodioxine-6,7-diamine
- Molecular Formula : C₈H₆F₄N₂O₂ | Molecular Weight : 238.14 g/mol | LogP : 2.97 .
- Comparison : Fluorine substitution increases electronegativity and lipophilicity (high LogP), improving membrane permeability. The dioxine ring (oxygen-based) contrasts with sulfur-containing benzothiazoles, likely altering metabolic stability and electronic properties.
Research Findings and Implications
Structural Effects :
- Diamine substituents increase polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing LogP .
- Fluorination enhances lipophilicity and metabolic stability, critical for drug bioavailability .
- Saturated rings (e.g., tetrahydro derivatives) may improve binding flexibility in biological systems .
Applications :
- Pharmaceuticals : Diamines could serve as kinase inhibitors or antimicrobial agents due to dual hydrogen-bonding sites.
- Materials Science : Thiadiazoles and fluorinated analogs are promising in organic electronics .
Q & A
Q. What are the most effective synthetic routes for 1,3-Benzothiazole-6,7-diamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors like aminothiophenes or pyridine derivatives, followed by amination at positions 6 and 6. For example:
- Cyclization : A thiophene derivative (e.g., 3-cyanothiophene) reacts with pyridine in the presence of catalysts (e.g., Pd/C or CuI) to form the benzothiazole core .
- Amination : Substitution reactions using ammonia or amines introduce the diamine groups. Optimization of temperature (80–120°C) and solvent polarity (DMF or ethanol) improves yields .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H-NMR : The aromatic protons adjacent to sulfur (C2) appear as a singlet at δ 7.8–8.2 ppm. The NH₂ groups exhibit broad peaks at δ 4.5–5.5 ppm, sensitive to deuterated solvent exchange .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm the core structure. Differentiation from analogs (e.g., tetrahydro derivatives) relies on absence of aliphatic C-H stretches .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Storage : Protect from light and moisture (use desiccants). Store at –20°C in amber vials to prevent oxidation of NH₂ groups .
- Degradation Signs : Yellow discoloration or precipitate formation indicates decomposition. Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is advised .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for antimicrobial activity?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at position 2 to enhance π-stacking with microbial enzyme active sites .
- QSAR Modeling : Use genetic algorithms to correlate substituent hydrophobicity (logP) with IC₅₀ values. For example, derivatives with benzothiophene substituents show 10-fold higher activity against Plasmodium falciparum .
Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole-diamine derivatives?
Methodological Answer:
Q. How can computational methods predict the binding modes of this compound to kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with flexible side chains in the ATP-binding pocket of EGFR kinase (PDB: 1M17). The diamine groups form hydrogen bonds with Thr766 and Met769 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2 Å over 50 ns indicates stable binding .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
Q. How do solvent polarity and pH affect the fluorescence properties of benzothiazole-diamine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
